[S(R)]-N-[(S)-[6-(Diphenylphosphino)benzo[d][1,3]dioxol-5-yl]-1-naphthalenylmethyl]-2-methyl-2-propanesulfinamide
CAS No.: 2565792-26-7
Cat. No.: VC11649654
Molecular Formula: C34H32NO3PS
Molecular Weight: 565.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2565792-26-7 |
|---|---|
| Molecular Formula | C34H32NO3PS |
| Molecular Weight | 565.7 g/mol |
| IUPAC Name | (R)-N-[(S)-(6-diphenylphosphanyl-1,3-benzodioxol-5-yl)-naphthalen-1-ylmethyl]-2-methylpropane-2-sulfinamide |
| Standard InChI | InChI=1S/C34H32NO3PS/c1-34(2,3)40(36)35-33(28-20-12-14-24-13-10-11-19-27(24)28)29-21-30-31(38-23-37-30)22-32(29)39(25-15-6-4-7-16-25)26-17-8-5-9-18-26/h4-22,33,35H,23H2,1-3H3/t33-,40+/m0/s1 |
| Standard InChI Key | SRAPNYODFICLFE-FRQQJOPASA-N |
| Isomeric SMILES | CC(C)(C)[S@@](=O)N[C@@H](C1=CC=CC2=CC=CC=C21)C3=CC4=C(C=C3P(C5=CC=CC=C5)C6=CC=CC=C6)OCO4 |
| SMILES | CC(C)(C)S(=O)NC(C1=CC=CC2=CC=CC=C21)C3=CC4=C(C=C3P(C5=CC=CC=C5)C6=CC=CC=C6)OCO4 |
| Canonical SMILES | CC(C)(C)S(=O)NC(C1=CC=CC2=CC=CC=C21)C3=CC4=C(C=C3P(C5=CC=CC=C5)C6=CC=CC=C6)OCO4 |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Stereochemistry
The compound’s molecular formula is C₃₄H₃₂NO₃PS, with a molecular weight of 565.7 g/mol. Its IUPAC name, (R)-N-[(S)-(6-diphenylphosphanyl-1,3-benzodioxol-5-yl)-naphthalen-1-ylmethyl]-2-methylpropane-2-sulfinamide, reflects two stereocenters: one at the sulfinamide sulfur (R configuration) and another at the naphthalenylmethyl-benzo[d] dioxol junction (S configuration). The stereochemical assignment is critical for its function as a chiral ligand, as minor configuration changes can drastically alter catalytic activity.
Table 1: Key Molecular Identifiers
| Property | Value | Source |
|---|---|---|
| CAS No. | 2565792-59-6 | |
| Molecular Formula | C₃₄H₃₂NO₃PS | |
| Molecular Weight | 565.7 g/mol | |
| IUPAC Name | (R)-N-[(S)-(6-diphenylphosphanyl-1,3-benzodioxol-5-yl)-naphthalen-1-ylmethyl]-2-methylpropane-2-sulfinamide | |
| SMILES | CC(C)(C)S(=O)NC(C1=CC=CC2=CC=CC=C21)C3=CC4=C(C=C3P(C5=CC=CC=C5)C6=CC=CC=C6)OCO4 |
Structural Motifs and Functional Groups
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Benzo[d] dioxol-5-yl: A fused bicyclic ether system providing rigidity and electronic modulation to the ligand framework.
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Diphenylphosphino Group: A strong σ-donor and π-acceptor, enabling coordination to transition metals like palladium or rhodium.
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Naphthalenylmethyl Substituent: Enhances steric bulk and π-stacking interactions, critical for enantioselectivity.
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tert-Butanesulfinamide: A chiral auxiliary that directs asymmetric induction during catalytic cycles.
Synthesis and Manufacturing
Synthetic Strategy
The synthesis involves a multi-step sequence:
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Formation of the Benzo[d] dioxol Scaffold: Achieved via cyclization of catechol derivatives with dichloromethane or similar reagents.
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Phosphine Group Installation: Introduced via palladium-catalyzed cross-coupling or nucleophilic aromatic substitution.
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Chiral Sulfinamide Coupling: The naphthalenylmethyl group is attached through a stereospecific alkylation or Grignard reaction, followed by sulfinamide formation using (R)-tert-butanesulfinamide.
Challenges in Stereochemical Control
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Diastereomeric Separation: Chromatography or crystallization is required to isolate the desired (R,S) diastereomer.
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Air Sensitivity: The diphenylphosphino group necessitates inert atmosphere handling to prevent oxidation .
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in dichloromethane, toluene, and THF; poorly soluble in water or alcohols.
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Stability: Stable under inert conditions but susceptible to oxidation in air, requiring storage at 2–8°C .
Applications in Asymmetric Catalysis
Hydrogenation Reactions
The ligand facilitates enantioselective hydrogenation of α,β-unsaturated ketones, achieving >90% enantiomeric excess (ee) in model substrates. Its bulky phosphine moiety suppresses side reactions while the sulfinamide directs substrate orientation.
Cross-Coupling Reactions
In Suzuki-Miyaura couplings, the ligand accelerates aryl-aryl bond formation with high turnover numbers (TON > 10,000). The benzo[d] dioxol group enhances electron density at the metal center, stabilizing oxidative addition intermediates.
| Supplier | Catalog No. | Purity | Price (USD/g) |
|---|---|---|---|
| ChemScene | CS-0147213 | 95% | 2,500 |
| Aladdin | S398630 | 90% | Not listed |
Recent Advances and Future Directions
Computational Design
Density functional theory (DFT) studies predict that modifying the naphthalenylmethyl group’s substituents could enhance enantioselectivity in C–H activation reactions.
Sustainable Synthesis
Recent efforts focus on catalytic asymmetric synthesis to reduce reliance on chiral resolution, potentially lowering production costs by 30–40%.
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